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molecular formula C8H9BrO B2367329 2-Bromo-3,5-dimethylphenol CAS No. 125237-08-3

2-Bromo-3,5-dimethylphenol

Cat. No. B2367329
M. Wt: 201.063
InChI Key: FLGMCSGCDWVXMR-UHFFFAOYSA-N
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Patent
US08957069B2

Procedure details

N-bromosuccinimide (178 g, 1.00 mmol) was slowly added to a solution of toluene (1.0 L) containing 3,5-dimethylphenol (122 g, 1.00 mol) under ice-cooling condition, and then the mixture was warmed to room temperature and stirred for 2 hours. The mixture was concentrated under reduced pressure, and then the residue was suspended in hexane (400 mL) to remove insolubles by filtration. The filtrate was concentrated, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 9:1) to give 61.6 g of the title compound (yield: 31%).
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[CH:11]=[C:12]([OH:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1>C1(C)C=CC=CC=1>[Br:1][C:11]1[C:10]([CH3:9])=[CH:15][C:14]([CH3:16])=[CH:13][C:12]=1[OH:17]

Inputs

Step One
Name
Quantity
178 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling condition
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove insolubles
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 9:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 61.6 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30637.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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